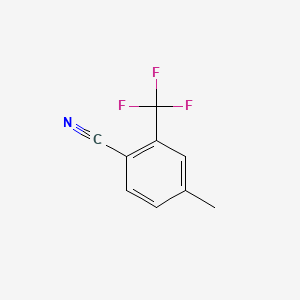

4-Methyl-2-(trifluoromethyl)benzonitrile

Description

Significance of Aromatic Nitriles and Trifluoromethylated Compounds in Synthetic Chemistry

Aromatic nitriles are a class of organic compounds featuring a nitrile (-C≡N) group attached to an aromatic ring. bldpharm.com This functional group is a versatile building block in organic synthesis, primarily due to its ability to be converted into a wide array of other functional groups. google.com For instance, the nitrile group can be hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines. google.com These transformations are fundamental in the synthesis of a vast range of complex molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials. bldpharm.comgoogle.com The nitrile group's strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring to which it is attached. thermofisher.com

The trifluoromethyl (-CF3) group, on the other hand, is a key player in modern medicinal chemistry and drug design. digitgaps.com Its incorporation into organic molecules can profoundly alter their physicochemical and biological properties. synquestlabs.com The high electronegativity of the fluorine atoms in the -CF3 group can enhance a molecule's metabolic stability, a crucial factor in drug development. scbt.com Furthermore, the trifluoromethyl group can impact a compound's lipophilicity, solubility, and binding affinity to biological targets. digitgaps.comscbt.com It is often used as a bioisostere for other chemical groups, such as the methyl or chloro groups, to fine-tune the properties of a lead compound in drug discovery. scbt.com

The combination of both an aromatic nitrile and a trifluoromethyl group within the same molecule, as seen in 4-Methyl-2-(trifluoromethyl)benzonitrile, creates a chemical entity with a unique profile, offering multiple avenues for synthetic modification and potential for biological activity.

Overview of Research Landscape for this compound

Research involving this compound primarily positions it as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. While direct research on the compound itself is not extensively published, its significance can be inferred from the synthesis of its derivatives and analogous structures.

The compound is commercially available and is noted for its use as a primary and secondary reagent in chemical synthesis. fishersci.ca Its physical and chemical properties are well-documented by various chemical suppliers.

| Property | Value |

| CAS Number | 261952-05-0 |

| Molecular Formula | C9H6F3N |

| Molecular Weight | 185.15 g/mol |

| Appearance | White to pale cream powder or fused solid |

| Melting Point | 23.0-30.0 °C |

| Assay (GC) | ≥97.5% |

| Solubility | Insoluble in water |

Interactive Data Table: Physicochemical Properties of this compound (Data sourced from chemical supplier specifications) thermofisher.comfishersci.ca

Detailed research findings indicate that derivatives of this compound are key intermediates in the synthesis of significant pharmaceutical compounds. For example, the related compound, 4-amino-2-(trifluoromethyl)benzonitrile (B20432), is a crucial intermediate in the production of bicalutamide, a drug used in the treatment of prostate cancer. google.com Patents have been filed for the synthesis of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile (B105546), which is a key intermediate for the anti-prostate cancer drug enzalutamide, starting from a derivative of the benzonitrile core structure. scbt.com

Furthermore, the synthesis of related fluorinated benzonitriles highlights their importance in materials science. For instance, 4-Fluoro-2-methylbenzonitrile is utilized in the creation of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). digitgaps.com It also serves as a building block for the antidiabetic drug, trelagliptin (B1683223) succinate. google.comdigitgaps.com These applications of structurally similar compounds suggest potential research directions and applications for this compound.

The synthesis of various substituted benzonitriles, including those with trifluoromethyl groups, is an active area of research, with numerous patents detailing methods for their preparation. These methods often involve multi-step processes starting from simpler aromatic compounds. synquestlabs.comgoogle.com The research landscape points towards the continued importance of this compound and its analogues as valuable synthons in the development of new drugs and materials.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWEODOIUKVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379604 | |

| Record name | 4-methyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-05-0 | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 4 Methyl 2 Trifluoromethyl Benzonitrile

Established Synthetic Pathways

The synthesis of 4-Methyl-2-(trifluoromethyl)benzonitrile and its structural analogs is primarily achieved through multi-step sequences that build the molecule's functionality in a controlled manner. These pathways often involve the strategic introduction of key groups onto a commercially available starting material.

Stepwise Functionalization Approaches via Bromination and Cyanation

A prevalent strategy for constructing substituted 2-(trifluoromethyl)benzonitriles involves a sequential process beginning with a suitable trifluoromethylated benzene (B151609) derivative. This multi-step approach allows for the precise placement of the methyl and nitrile groups. A representative pathway starts with a halogenated benzotrifluoride (B45747), which undergoes a series of transformations including nitration, reduction, diazotization, bromination, and finally cyanation. google.com

For instance, a similar synthesis for a related compound, 4-chloro-2-trifluoromethylbenzonitrile, begins with m-chlorobenzotrifluoride. The process follows these key stages:

Nitration: The starting material is nitrated using a nitric acid/sulfuric acid system to introduce a nitro group. google.com

Reduction: The resulting nitro compound is then reduced to an aniline (B41778) derivative, for example, through catalytic hydrogenation using a Raney nickel catalyst. google.com

Diazotization and Bromination (Sandmeyer Reaction): The aniline is converted to a diazonium salt, which is subsequently treated with a bromine source like cuprous bromide in hydrobromic acid to install a bromine atom, yielding a bromo-trifluoromethylbenzene intermediate. google.com

Cyanation: The final step involves the conversion of the aryl bromide to the target benzonitrile (B105546). This is typically achieved by reacting the brominated intermediate with a cyanide source, such as cuprous cyanide. google.comgoogle.com

This stepwise functionalization ensures high regioselectivity, leading to a product with high purity. google.com

Direct Substitution Reactions on Halogenated Trifluoromethylbenzonitrile Derivatives

Direct substitution reactions provide a more convergent approach, where a halogen atom on a pre-formed trifluoromethylbenzene ring is replaced with a cyano group. This method is common for synthesizing various benzonitriles from their corresponding aryl halides. The Rosenmund-von Braun reaction, using a copper(I) cyanide salt, is a classic example of this transformation.

In a patented method for preparing 4-chloro-2-trifluoromethylbenzonitrile, the final step involves reacting 4-chloro-2-trifluoromethylbromobenzene with cuprous cyanide. google.com The reaction is facilitated by a phase transfer catalyst in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (154-160°C), resulting in the target nitrile. google.com

Another patented process for synthesizing 4-trifluoromethyl benzonitrile from 4-trifluoromethyl chlorobenzene (B131634) utilizes potassium ferrocyanide as the cyanating agent in the presence of a palladium catalyst system. google.com This highlights a modern variation using palladium catalysis for cyanation, which can offer advantages in terms of catalyst loading and substrate scope. The choice of cyanating agent is critical; for example, anhydrous potassium ferrocyanide was found to be significantly more effective than its trihydrate form, indicating a sensitivity to water. google.com

A similar direct substitution is employed in the synthesis of 4-amino-2-trifluoromethylbenzonitrile, where 4-fluoro-2-trifluoromethylbromobenzene is reacted with cuprous cyanide in quinoline (B57606) to produce the intermediate 4-fluoro-2-trifluoromethylbenzonitrile. google.com This intermediate is then further functionalized.

Regioselective Functionalization Approaches

Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of this compound. The synthetic design must control the positions of the methyl, trifluoromethyl, and cyano groups on the benzene ring.

In the stepwise syntheses mentioned, regioselectivity is dictated by the directing effects of the substituents present on the ring at each stage. For example, in the synthesis starting from m-trifluoromethyl fluorobenzene (B45895), the initial bromination step is a key regioselective transformation. google.com

Modern synthetic chemistry offers advanced methods for controlling regioselectivity. Ligand-controlled catalysis, for instance, allows for the selective functionalization of specific C-F or C-H bonds. nih.gov While not specifically detailed for this compound, these principles are broadly applicable. For example, palladium/N-heterocyclic carbene (NHC) ligand systems have been shown to direct the regioselectivity of C–F bond functionalization in gem-difluorocyclopropanes. nih.gov Similarly, the development of methods for regioselective deprotonation and functionalization of heteroarenes using specific combinations of bases and metal complexes demonstrates the power of reagent control in directing substitution. acs.org Such strategies could theoretically be adapted to achieve the desired substitution pattern on a trifluoromethylated aromatic scaffold.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Maximizing the yield and purity of the final product requires careful optimization of all reaction parameters, from the choice of catalyst and reagents to the physical conditions of the reaction environment.

Influence of Catalytic Systems and Reagents

The choice of catalyst and reagents is a critical factor influencing the efficiency of synthetic transformations.

In palladium-catalyzed cyanation reactions, both the palladium source and the ligand play a crucial role. A patented method for producing 4-trifluoromethyl benzonitrile found that a combination of palladium acetate (B1210297) and the ligand 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene (Xantphos) was effective. google.com The optimization of this system showed that high yields (>90%) could be achieved with specific catalyst loadings and reactant ratios. google.com

For cyanation reactions using cuprous cyanide, phase transfer catalysts such as hexadecyltrimethylammonium bromide can be employed to enhance the reaction rate and yield. google.com Other catalytic systems for related substitutions on halogenated benzonitriles include copper or other palladium catalysts. googleapis.com

The choice of base and solvent is also vital. In various syntheses of related compounds, both inorganic bases (e.g., K₂CO₃, Na₂CO₃) and organic bases (e.g., DABCO) have been used, with the selection depending on the specific reaction. googleapis.com Solvents like DMF, N-methylpyrrolidone (NMP), and 1,2-dichloroethane (B1671644) (DCE) are commonly used, and the optimal choice can significantly impact the reaction yield. googleapis.comresearchgate.net

Below is a table summarizing the optimization of a palladium-catalyzed cyanation of 4-trifluoromethyl chlorobenzene. google.com

| Entry | Palladium Acetate (mol%) | Ligand/Pd Ratio | Temperature (°C) | Yield (%) |

| 1 | 0.5 | 1:1 | 170 | >90 |

| 2 | 0.2 | 1:1 | 170 | Lower |

| 3 | 1.0 | 1:1 | 170 | No significant improvement |

| 4 | 0.5 | 0.5:1 | 170 | Lower |

| 5 | 0.5 | 1:1 | 160 | Lower |

| 6 | 0.5 | 1:1 | 190 | No significant improvement |

This interactive table is based on data presented in patent CN109320433B for a related compound.

Control of Moisture and Oxygen Levels in Reaction Environments

Many organometallic reactions, including those used in the synthesis of this compound, are sensitive to atmospheric moisture and oxygen. Therefore, maintaining an inert atmosphere is often crucial for achieving high yields and preventing catalyst deactivation or unwanted side reactions.

The use of a nitrogen (N₂) or argon atmosphere is standard practice. researchgate.netpatsnap.com For example, a Parr hydrogenation bottle used in the synthesis of a related aldehyde was purged with N₂ before the reaction commenced. prepchem.com Similarly, syntheses involving sensitive reagents like cuprous cyanide or palladium catalysts are typically run under nitrogen protection to ensure reproducibility and high conversion rates. patsnap.com

The strict control of moisture is also highlighted by the finding that anhydrous potassium ferrocyanide is highly effective as a cyanating agent, whereas its trihydrate form gives poor results. google.com This directly demonstrates that the presence of water can be detrimental to the reaction's success, likely by interfering with the catalytic cycle or reacting with the cyanating agent.

Derivatization Reactions and Functional Group Transformations of this compound

The chemical reactivity of this compound is characterized by the transformations of its nitrile and methyl functional groups. These reactions allow for the introduction of new functionalities and the synthesis of a variety of derivatives.

Nitrile Group Reductions to Amines

The reduction of the nitrile group in benzonitrile derivatives to a primary amine is a fundamental transformation in organic synthesis. This can be effectively achieved through catalytic hydrogenation or by the use of metal hydride reagents. While specific studies on the reduction of this compound are not extensively documented, general methodologies for the reduction of benzonitriles are well-established and applicable.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel, palladium on carbon (Pd/C), or platinum oxide. google.com These reactions are often carried out under pressure and at elevated temperatures to ensure complete conversion. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired benzylamine.

Alternatively, chemical reduction using lithium aluminum hydride (LiAlH₄) is a powerful method for the conversion of nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the final amine product.

Table 1: General Conditions for Nitrile Group Reduction

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

| H₂/Raney Ni | Ethanol/Ammonia | High pressure, elevated temperature | (4-methyl-2-(trifluoromethyl)phenyl)methanamine |

| H₂/Pd/C | Ethanol | High pressure, room to elevated temperature | (4-methyl-2-(trifluoromethyl)phenyl)methanamine |

| LiAlH₄ | Diethyl ether/THF | 0 °C to reflux, followed by aqueous workup | (4-methyl-2-(trifluoromethyl)phenyl)methanamine |

Methyl Group Oxidations to Carboxylic Acids

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common and useful transformation. Strong oxidizing agents are typically required for this conversion. For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl and nitrile groups can make the methyl group more resistant to oxidation compared to toluene (B28343).

Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for the oxidation of alkylbenzenes. The reaction is usually carried out in an aqueous solution, often under basic or neutral conditions, and requires heating to drive the reaction to completion. Following the oxidation, an acidic workup is necessary to protonate the resulting carboxylate salt to afford the carboxylic acid. Other strong oxidizing agents such as chromic acid or nitric acid can also be employed, but KMnO₄ is frequently preferred due to its efficacy and relatively lower cost.

Table 2: General Conditions for Methyl Group Oxidation

| Oxidizing Agent | Solvent | Typical Conditions | Product |

| KMnO₄ | Water/Pyridine | Reflux, followed by acidic workup | 4-cyano-3-(trifluoromethyl)benzoic acid |

| CrO₃/H₂SO₄ | Acetone (Jones oxidation) | 0 °C to room temperature | 4-cyano-3-(trifluoromethyl)benzoic acid |

| HNO₃ | Water | High temperature, high pressure | 4-cyano-3-(trifluoromethyl)benzoic acid |

Transformations Involving Isothiocyanate Derivatives

The conversion of an amino group to an isothiocyanate is a key reaction for the synthesis of various biologically active molecules. This transformation is particularly relevant for derivatives of 4-amino-2-(trifluoromethyl)benzonitrile (B20432), which can be prepared from the corresponding nitro compound. patsnap.com The resulting 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) is a valuable intermediate. google.com

The synthesis of isothiocyanates from primary amines can be achieved using several reagents, with thiophosgene (B130339) (CSCl₂) being a common choice. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the HCl produced. google.com An alternative and less hazardous method involves the use of thiocarbonyldiimidazole (TCDI) or by reacting the amine with carbon disulfide in the presence of a base, followed by the addition of a carbodiimide (B86325) or another activating agent. google.com

A reported method for the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile involves dissolving 4-amino-2-(trifluoromethyl)benzonitrile in dichloromethane, followed by the addition of a sodium carbonate solution. The mixture is cooled, and thiophosgene is added dropwise. The reaction then proceeds at room temperature. google.com Another approach utilizes phenyl thiochloroformate in dichloromethane, followed by heating in toluene to yield the isothiocyanate. patsnap.com

Table 3: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Thiophosgene, Sodium Carbonate | Dichloromethane, Water | 0 °C to room temperature, 12 h | 70.2% | google.com |

| 3-Trifluoromethyl-4-cyanoaniline | Phenyl thiochloroformate | Dichloromethane | ~25 °C, 2 h | - | patsnap.com |

| Intermediate from above | - | Toluene | Reflux, 18 h | - | patsnap.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methyl 2 Trifluoromethyl Benzonitrile and Its Derivatives

Chromatographic Separation Techniques for Purity Assessment and By-product Resolution

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of individual components from a mixture. This is critical for determining the purity of a target compound and for resolving and identifying synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. As a widely used method in pharmaceutical and chemical industries, it excels in separating the main compound from trace impurities. researchgate.net For substituted benzonitriles, reverse-phase HPLC is commonly employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol. sielc.com

Compounds are separated based on their relative hydrophobicity; more polar impurities will elute faster, while more nonpolar (lipophilic) components will be retained longer on the column. Detection is often achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in 4-Methyl-2-(trifluoromethyl)benzonitrile is a strong chromophore. sielc.comresearchgate.net The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification of purity. Purity levels exceeding 96-98% are routinely confirmed with this method. researchgate.net For derivatives, HPLC is also a standard purification and analysis tool. google.comgoogle.com

Gas Chromatography (GC) with Various Detection Modalities (e.g., Flame Ionization Detection (FID), Nitrogen Phosphorous Detection (NPD), Mass Spectrometry (MS))

Gas Chromatography (GC) is a powerful analytical technique ideal for separating and analyzing volatile organic compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

The choice of detector is critical and depends on the analytical goal:

Flame Ionization Detection (FID): This detector is highly sensitive to organic compounds containing carbon-hydrogen bonds. It is known for its robustness, wide linear range, and providing a response that is proportional to the mass of carbon in the analyte. This makes GC-FID an excellent choice for the quantitative determination of purity and assessing the concentration of organic impurities.

Nitrogen Phosphorous Detection (NPD): An NPD is highly selective and sensitive to compounds containing nitrogen or phosphorus. Since this compound contains a nitrile (C≡N) group, an NPD can offer enhanced sensitivity for its detection compared to other carbon-based by-products.

Mass Spectrometry (MS): When coupled with GC, Mass Spectrometry acts as a highly specific and powerful detector. GC-MS not only separates the components of a mixture but also provides structural information for each. thermofisher.com As each compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." This capability is invaluable for the unambiguous identification of synthesis by-products and other unknown impurities that may be present in the sample. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method available for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. While NMR spectra for this compound have been measured and confirmed to be consistent with its structure, publicly accessible detailed spectral data is limited. google.com The following sections describe the expected spectral characteristics based on its molecular structure.

Proton (¹H) NMR Analysis

In a ¹H NMR spectrum of this compound, the signals correspond to the different types of hydrogen atoms in the molecule. The spectrum is expected to show two main regions of interest: the aliphatic region and the aromatic region. The methyl group (–CH₃) protons are chemically equivalent and should produce a single, sharp signal (a singlet) at approximately 2.5 ppm. The three protons on the benzene ring are in distinct chemical environments and are expected to appear as complex signals (multiplets), likely doublets and a doublet of doublets, in the aromatic region, typically between 7.4 and 7.8 ppm.

| Expected ¹H NMR Data | |

| Functional Group | Expected Chemical Shift (δ) in ppm |

| Aromatic CH | 7.4 - 7.8 (m, 3H) |

| Methyl CH₃ | ~2.5 (s, 3H) |

| Data are predicted based on chemical structure and typical values for similar compounds. (s = singlet, m = multiplet) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine unique carbon atoms. The trifluoromethyl group (–CF₃) carbon will appear as a characteristic quartet due to coupling with the three attached fluorine atoms (¹JCF). The carbon of the nitrile group (–C≡N) will appear in the 115-120 ppm range. The six aromatic carbons will produce signals in the 110-145 ppm range, with some showing smaller couplings to the fluorine atoms (²JCF, ³JCF). The methyl carbon will give a signal in the aliphatic region, around 20-22 ppm.

| Expected ¹³C NMR Data | |

| Carbon Type | Expected Chemical Shift (δ) in ppm |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary) | 110 - 145 |

| Nitrile C≡N | 115 - 120 |

| Trifluoromethyl C F₃ | ~123 (q, ¹JCF ≈ 272 Hz) |

| Methyl C H₃ | 20 - 22 |

| Data are predicted based on chemical structure and typical values for similar compounds. (q = quartet) |

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since the three fluorine atoms in the trifluoromethyl (–CF₃) group are chemically equivalent and have no adjacent protons to couple with, the ¹⁹F NMR spectrum for this compound is expected to show a single, sharp signal (a singlet). Its chemical shift would likely appear in the range of -60 to -65 ppm, which is characteristic for a benzotrifluoride (B45747) moiety.

| Expected ¹⁹F NMR Data | |

| Functional Group | Expected Chemical Shift (δ) in ppm |

| Trifluoromethyl CF₃ | -60 to -65 (s, 3F) |

| Data are predicted based on chemical structure and typical values for similar compounds. (s = singlet) |

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is unique to the compound and provides valuable information about its functional groups. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the nitrile (C≡N), trifluoromethyl (CF₃), methyl (CH₃), and substituted benzene ring moieties.

The analysis of related compounds, such as 4-chloro-2-methyl benzonitrile (B105546), provides insight into the expected vibrational frequencies. ijtsrd.com In such molecules, the C≡N stretching vibration is a particularly strong and sharp band, typically appearing in the 2240–2220 cm⁻¹ region. ijtsrd.com The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electronic environment of the entire molecule, potentially shifting the frequencies of these characteristic vibrations. The strong C-F stretching vibrations of the CF₃ group are typically observed in the 1350-1120 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H bending vibrations of the methyl group are found around 1450 cm⁻¹ and 1380 cm⁻¹. The NIST WebBook provides spectral data for the related compound 4-methylbenzonitrile, which can be used as a reference for the vibrations associated with the methyl-substituted benzonitrile core. nist.govnist.gov

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methyl (CH₃) | Bending | ~1450, ~1380 |

| Trifluoromethyl (CF₃) | Stretching | 1350 - 1120 |

| C-CN | Stretching | ~900 |

Note: These are expected ranges based on data from analogous compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states. The absorption spectrum is characteristic of the molecule's conjugated system. For aromatic compounds like this compound, the principal absorptions are typically due to π → π* transitions within the benzene ring.

Studies on fluorinated benzenes have shown that absorption generally occurs around 260 nm. nih.gov The substitution pattern on the benzene ring, including the methyl, nitrile, and trifluoromethyl groups, influences the precise wavelength of maximum absorption (λmax) and the molar absorptivity. The presence of multiple fluorine atoms on an aromatic ring can cause a narrowing of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For comparison, the UV spectrum for 4-methylbenzonitrile is available in the NIST Chemistry WebBook. nist.gov The λmax for this compound is expected in a similar region, with potential shifts due to the electronic effects of the trifluoromethyl group.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~260 | Common organic solvents (e.g., Ethanol, Acetonitrile) |

Note: This is an estimated value based on data for similarly fluorinated aromatic compounds. nih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₆F₃N), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value with a very low margin of error, typically in the parts-per-million (ppm) range. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇F₃N⁺ | 186.05251 |

| [M+Na]⁺ | C₉H₆F₃NNa⁺ | 208.03445 |

| [M-H]⁻ | C₉H₅F₃N⁻ | 184.03795 |

Source: PubChemLite uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com This technique is ideal for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated from other components in a mixture as it passes through a capillary column. shimadzu.com The retention time (the time it takes for the compound to exit the column) is a characteristic property under specific experimental conditions.

Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion (M⁺) peak, which confirms the molecular weight (185.15 g/mol ), and a series of fragment ion peaks. scbt.com The fragmentation pattern provides a "fingerprint" that aids in structural confirmation. Common fragmentation pathways for such molecules could include the loss of the trifluoromethyl group (•CF₃), the nitrile group (•CN), or cleavage of the methyl group (•CH₃). libretexts.orgmiamioh.edu

Strategic Derivatization for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. For this compound and its derivatives, strategic derivatization can overcome challenges in chromatographic separation and spectrophotometric detection, thereby enhancing analytical performance, sensitivity, and selectivity. The process involves reacting the analyte with a derivatizing reagent to modify its functional groups, leading to improved volatility, thermal stability, or detectability. research-solution.comresearchgate.net

Methods for Modulating Volatility and Thermal Stability in Chromatographic Analysis

In gas chromatography (GC), analytes must be volatile and thermally stable to be successfully separated and eluted from the column at reasonable temperatures without decomposition. research-solution.comresearchgate.net While this compound itself possesses adequate volatility due to the trifluoromethyl group, its derivatives, particularly those incorporating polar functional groups like hydroxyl (-OH), amino (-NH), or carboxyl (-COOH) groups, may exhibit poor chromatographic behavior. These polar groups can form intermolecular hydrogen bonds, which decreases volatility and can lead to peak tailing and adsorption onto the GC column. researchgate.net Derivatization mitigates these issues by masking the active hydrogens. research-solution.com

Common derivatization techniques for improving GC analysis include:

Silylation: This is one of the most prevalent methods, involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing alcohols, phenols, and carboxylic acids. For derivatives of this compound containing a hydroxyl or carboxyl group, silylation would increase volatility and reduce polarity.

Acylation: This method introduces an acyl group, converting compounds with hydroxyl, thiol, and amino groups into esters, thioesters, and amides, respectively. libretexts.org Perfluorinated acylating reagents, such as N-methyl-bis(trifluoroacetamide) (MBTFA), not only improve volatility and thermal stability but also introduce fluorinated moieties that enhance detection by electron capture detectors (ECD). gcms.cz

Alkylation: Primarily used for esterifying carboxylic acids, this technique replaces active hydrogens with an alkyl group, thereby increasing volatility and producing stable derivatives for GC analysis. libretexts.orggcms.cz

The selection of a derivatization reagent depends on the functional group present in the derivative of this compound.

Table 1: Common Derivatization Reagents for GC Analysis of Polar Derivatives

| Reagent | Abbreviation | Target Functional Group(s) | Effect on Analyte |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Carboxylic Acids, Amines, Amides | Increases volatility and thermal stability by forming TMS ethers/esters/amides. |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Alcohols, Amines, Thiols | Forms stable, volatile trifluoroacetyl derivatives; enhances ECD response. gcms.cz |

| Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acids, Phenols | Forms PFB esters, which are highly sensitive to ECD. research-solution.com |

| Trimethylsilyldiazomethane | TMS-diazomethane | Carboxylic Acids | Forms methyl esters quickly and quantitatively. gcms.cz |

Introduction of Chromophores and Fluorophores for Improved Spectrophotometric Detection

While the benzonitrile core provides inherent ultraviolet (UV) absorbance, its molar absorptivity may be insufficient for trace-level analysis via high-performance liquid chromatography (HPLC) with UV detection. Derivatization can introduce a chromophore (a group that absorbs light) or a fluorophore (a group that emits light upon excitation) into the analyte molecule, significantly enhancing detection sensitivity and selectivity. tandfonline.com This is particularly useful for derivatives of this compound that lack strong light-absorbing properties or when analysis is performed in a complex matrix. researchgate.netnih.gov

Chromophoric Labeling (UV-Vis Detection): To improve UV-Vis detection, a derivatizing reagent containing a highly conjugated system or strong electron-withdrawing groups can be used. nih.gov For instance, if a derivative of this compound contains a primary or secondary amine, it can be reacted with reagents like 4-nitrobenzoyl chloride. The resulting derivative will have a strong absorbance at a longer wavelength, minimizing interference from matrix components. tandfonline.com Reagents such as 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) have been used to create derivatives that absorb in the near-visible range (around 390 nm), which enhances specificity. nih.gov

Fluorophoric Labeling (Fluorescence Detection): Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis absorption. Derivatization with a fluorogenic reagent is a common strategy for analytes that are not naturally fluorescent. For derivatives containing amine or hydroxyl groups, reagents such as dansyl chloride or those based on the BODIPY (boron-dipyrromethene) core can be employed. mdpi.comnih.gov For example, NBD-Cl (4-chloro-7-nitrobenzofurazan) reacts with primary and secondary amines to yield highly fluorescent derivatives. tandfonline.com This approach transforms the analyte into a molecule that can be detected at picomolar or even lower concentrations.

Table 2: Reagents for Introducing Chromophores and Fluorophores

| Reagent | Target Functional Group(s) | Detection Method | Key Advantage |

|---|---|---|---|

| 1-(4-Nitrophenyl) piperazine (4-NPP) | Alkyl Halides | HPLC-UV | Shifts absorption to longer wavelengths (~392 nm), reducing matrix interference. nih.gov |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Amines, Thiols | Fluorescence, UV-Vis | Forms intensely colored and fluorescent derivatives. tandfonline.com |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence | Creates highly fluorescent sulfonamide adducts with a large Stokes shift. |

| BODIPY-based Reagents | Amines, Carboxylic Acids, etc. | Fluorescence | High quantum yields, sharp emission peaks, and tunable photophysical properties. mdpi.comnih.gov |

Derivatization Strategies for Chiral Separations

The parent molecule, this compound, is achiral. However, its derivatives can be chiral if a stereocenter is introduced during synthesis. The separation of enantiomers is critical in many fields, and derivatization is a key strategy to achieve this. nih.gov Two primary approaches are used for the chiral separation of enantiomers by chromatography.

Formation of Diastereomers: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is enantiomerically pure. nih.gov This reaction creates a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can be separated using standard, achiral chromatographic columns (GC or HPLC). nih.govresearchgate.net The choice of CDA is crucial and depends on the functional group of the analyte. For chiral amino alcohol derivatives, an axially chiral agent like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) can be used to form diastereomeric esters. nih.gov

Direct Separation on a Chiral Stationary Phase (CSP): This direct method avoids chemical modification of the analyte itself for the purpose of separation. Instead, the separation is achieved on a column where the stationary phase is chiral. nih.gov However, derivatization may still be necessary to improve the analyte's volatility for GC or its interaction with the CSP for HPLC. libretexts.org For example, a chiral alcohol derivative might be acylated to improve its peak shape and resolution on a cyclodextrin-based CSP. nih.govrsc.org Derivatized cyclodextrins are among the most common and versatile CSPs used in both GC and HPLC for separating a wide range of chiral compounds. nih.govnih.gov

The introduction of a trifluoromethyl group into chiral molecules can enhance enantioselective recognition and improve separation due to its unique steric and electronic properties. mdpi.comresearchgate.net

Table 3: Comparison of Chiral Separation Strategies for Chiral Derivatives

| Strategy | Principle | Chromatographic Column | Advantages | Disadvantages |

|---|---|---|---|---|

| Indirect (CDA) | Reacts enantiomers with a pure chiral derivatizing agent (CDA) to form diastereomers. nih.gov | Standard Achiral Column | Uses conventional, less expensive columns; can optimize separation by choosing different CDAs. | Requires a pure CDA; reaction must be quantitative without racemization; potential for different detector responses for each diastereomer. nih.gov |

| Direct (CSP) | Enantiomers interact differently with a chiral stationary phase (CSP), leading to different retention times. nih.gov | Chiral Column (e.g., derivatized cyclodextrin) | Directly measures enantiomeric ratio; avoids potential reaction artifacts; simpler sample preparation. | CSPs are more expensive; finding a suitable CSP can require extensive screening; separation is often sensitive to mobile phase and temperature. nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Methyl 2 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, providing valuable insights that complement experimental data. For complex molecules like 4-Methyl-2-(trifluoromethyl)benzonitrile, DFT calculations offer a pathway to understanding their intrinsic properties.

Optimized Molecular Structures and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is located on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

A theoretical optimization of this compound would likely be performed using a functional like B3LYP with a basis set such as 6-311G(d,p). researchgate.net The resulting data would resemble the illustrative parameters presented in the table below.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: These are representative values based on known structures and not from a specific published study on this molecule.)

| Parameter (Bond) | Expected Length (Å) | Parameter (Angle) | Expected Angle (°) |

| C-CF₃ | 1.51 | C-C-C (ring) | ~120 |

| C-CH₃ | 1.50 | C-C-CN | ~120 |

| C-CN | 1.45 | C-C-CF₃ | ~121 |

| C≡N | 1.15 | C-C-CH₃ | ~121 |

| C-F | 1.35 | F-C-F | ~107 |

Conformational analysis would also investigate the rotation around the C-CF₃ and C-CH₃ bonds. Due to the proximity of the bulky trifluoromethyl group and the methyl group to the nitrile function, some degree of steric hindrance would be expected, influencing the rotational energy barrier and the preferred orientation of these groups relative to the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. schrodinger.comnih.gov

The HOMO-LUMO gap can be calculated using DFT methods and is essential for predicting electronic transitions. schrodinger.com For this compound, the electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the electron-donating methyl group, would influence the energies of these orbitals. The HOMO is expected to be distributed over the aromatic ring and the methyl group, while the LUMO would likely be localized more towards the electron-deficient regions influenced by the nitrile and trifluoromethyl groups.

Computational studies on other organic molecules have demonstrated the utility of FMO analysis. nih.gov For example, the HOMO-LUMO gap for a similar Schiff base was calculated to be 3.923 eV. researchgate.net A hypothetical calculation for this compound would yield specific energy values for these orbitals.

Table 2: Illustrative FMO Properties for this compound (Note: These values are hypothetical, based on typical DFT results for similar aromatic compounds, and serve for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.0 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

This substantial energy gap would suggest that this compound is a relatively stable molecule.

Evaluation of Chemical Hardness and Softness Parameters

Global reactivity descriptors such as chemical hardness (η) and softness (S) can be derived from the HOMO and LUMO energies. Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nist.gov

The parameters are calculated as follows:

Hardness (η): (E_LUMO - E_HOMO) / 2

Softness (S): 1 / (2η)

A higher value of hardness indicates greater stability and lower reactivity. nih.gov Based on the illustrative HOMO-LUMO gap of 5.5 eV, the chemical hardness and softness for this compound can be estimated.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: These values are derived from the illustrative data in Table 2.)

| Descriptor | Illustrative Value (eV) |

| Chemical Hardness (η) | 2.75 |

| Chemical Softness (S) | 0.18 |

These values would classify the molecule as relatively hard, consistent with the large energy gap.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored based on its electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a negative potential region. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential (blue). Such a map provides a clear, intuitive picture of the molecule's reactivity hotspots. nih.gov

Applications of 4 Methyl 2 Trifluoromethyl Benzonitrile in Advanced Chemical Synthesis and Materials Science

Strategic Building Block in Organic Synthesis

The specific arrangement of reactive sites on 4-Methyl-2-(trifluoromethyl)benzonitrile makes it a versatile precursor and intermediate in the synthesis of more complex molecular architectures.

Precursor for Diversified Aromatic Scaffolds

The chemical reactivity of this compound allows for its use as a foundational unit for creating a wide array of substituted aromatic compounds. The nitrile (-C≡N) group is a particularly versatile functional handle that can undergo numerous transformations. For instance, it can be hydrolyzed to form carboxylic acids or amides, or reduced to yield primary amines. These transformations open pathways to various classes of compounds.

Furthermore, the trifluoromethyl (-CF3) group significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic influence, combined with the directing effects of the methyl and nitrile substituents, guides further electrophilic or nucleophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups onto the ring. This capability is crucial for building libraries of complex aromatic scaffolds for screening in drug discovery and materials science. The general utility of trifluoromethyl benzonitrile (B105546) derivatives as intermediates in the production of fluorinated compounds is noted for their significance in medicinal chemistry and materials science. cymitquimica.com

Intermediate in the Synthesis of Complex Organic Molecules

This compound and its close derivatives serve as key intermediates in the multi-step synthesis of high-value, complex organic molecules, particularly pharmaceutical agents. A notable application is in the synthesis of precursors for modern anti-cancer drugs. For example, derivatives of this compound are instrumental in producing 4-amino-2-trifluoromethylbenzonitrile. This amino derivative is a crucial intermediate for synthesizing non-steroidal anti-androgen drugs used in the treatment of prostate cancer.

One synthetic route involves the transformation of a related compound, 4-fluoro-2-trifluoromethylbenzonitrile, via ammonolysis to produce 4-amino-2-trifluoromethylbenzonitrile. cymitquimica.com Another pathway involves starting with m-chlorobenzotrifluoride, which undergoes nitration, reduction, and subsequent functional group manipulations to yield a 4-chloro-2-trifluoromethylaniline intermediate, highlighting the step-wise construction of these complex molecules. d-nb.info These intermediates are foundational for building the final complex drug structures, demonstrating the compound's role deep within synthetic sequences for molecules of significant biological importance.

| Property | Data | Source(s) |

| CAS Number | 261952-05-0 | acs.orgchemrxiv.org |

| Molecular Formula | C9H6F3N | acs.orgchemrxiv.orgdokumen.pub |

| Molar Mass | 185.15 g/mol | acs.orggoogle.com |

| Appearance | White to pale cream powder or fused solid | nih.gov |

| Melting Point | 23.0-30.0 °C | nih.gov |

An interactive data table presenting the key chemical and physical properties of this compound.

Development of Functional Materials

The distinct electronic and physical properties imparted by the trifluoromethyl and nitrile groups make this compound and its isomers valuable components in the design and synthesis of novel functional materials.

Design of Ligands for Catalytic Processes

In the field of asymmetric catalysis, the electronic properties of ligands are critical for their effectiveness. Electron-poor ligands are frequently employed to modulate the activity and selectivity of metal catalysts. nih.gov The trifluoromethyl group is a powerful electron-withdrawing group, and its incorporation into ligand structures is a common strategy to achieve this electronic tuning. nih.gov

While specific examples detailing the use of this compound itself as a direct precursor for a widely used ligand are not prominent, related structures like trifluoromethyl-substituted pyridine-oxazoline (PyOx) are recognized as privileged ligands in asymmetric catalysis. nih.gov The underlying principle involves using the trifluoromethyl-substituted aromatic core to influence the electronic environment of the coordinating atoms of the ligand, which in turn impacts the catalytic activity of the metal center. The nitrile group also offers a potential site for further elaboration into a coordinating moiety of a ligand scaffold.

Components in Organic Electronic Materials (e.g., Organic Semiconductors)

The progress in organic electronics relies heavily on the synthesis of new organic semiconductors with tailored properties for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The performance of these materials is dictated by their electronic structure, particularly the energy levels of their frontier molecular orbitals (HOMO and LUMO).

Molecules containing strong electron-withdrawing groups, such as nitrile (-C≡N) and trifluoromethyl (-CF3), are of significant interest for the development of n-type organic semiconductors. Both functional groups present in this compound serve to lower the LUMO energy level of the molecule. This characteristic is essential for facilitating electron injection and transport, which are the defining features of n-type semiconductor materials. While direct incorporation of this specific isomer into a high-performance device has not been widely reported, various trifluoromethyl benzonitrile derivatives are recognized as important precursors and building blocks in materials science. cymitquimica.comcymitquimica.comevitachem.com

Monomers for Polymers with Engineered Properties

The incorporation of fluorine and trifluoromethyl groups into polymers is a well-established strategy for creating materials with enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. Trifluoromethyl benzonitrile derivatives can serve as monomers in polymerization reactions to create high-performance polymers.

For instance, a close structural analog, 4-fluoro-3-(trifluoromethyl)benzonitrile, has been used as a monomer to synthesize a series of poly(aryl ether oxazole)s. acs.org In this process, the fluorine atom is displaced during a nucleophilic aromatic substitution polymerization, incorporating the trifluoromethyl-benzonitrile unit into the polymer backbone. acs.org The resulting polymers exhibit properties influenced by the trifluoromethyl groups. acs.org In other contexts, trifluoromethyl benzonitrile derivatives have been used as initiators in chain-growth condensation polymerization reactions. dokumen.pub These examples demonstrate the viability of using the this compound scaffold as a monomer for producing advanced polymers with precisely engineered properties.

| Synthetic Application | Starting Material(s) | Product Type / Application | Source(s) |

| Pharmaceutical Intermediate Synthesis | 4-Fluoro-2-trifluoromethylbenzonitrile, Liquid Ammonia | 4-Amino-2-trifluoromethylbenzonitrile (precursor for anti-cancer drugs) | cymitquimica.com |

| Polymer Synthesis | 4-Fluoro-3-(trifluoromethyl)benzonitrile, Bisphenols | Poly(aryl ether oxazole)s with trifluoromethyl side groups | acs.org |

| Polymerization Initiation | 4-Nitro-3-(trifluoromethyl)benzonitrile, Potassium Phenolate derivative | Controlled molecular weight polymers | dokumen.pub |

An interactive data table summarizing examples of synthetic applications for trifluoromethyl benzonitrile derivatives.

Chemical Synthesis of Agrochemical Intermediates

The structural motif of a trifluoromethyl group attached to an aromatic ring is a key feature in many modern agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block in the synthesis of these complex molecules.

This compound is a pivotal intermediate in the creation of sophisticated fungicidal and herbicidal agents. Its chemical structure allows for stepwise modification to build the larger, more complex molecules required for potent biological activity.

In the field of fungicide development, this compound is a precursor for a class of highly active triazole fungicides. Specifically, it can be used in the synthesis of substituted 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives. googleapis.com These triazole compounds are recognized for their efficacy as fungicides. googleapis.com The synthesis pathway often involves converting the benzonitrile to a phenoxyphenyl ketone, which then serves as a crucial intermediate for building the final triazole fungicide. googleapis.com The trifluoromethyl group is often incorporated into such fungicides to improve their performance. nih.gov

While direct synthesis pathways from this compound to specific commercial herbicides are less commonly documented in public literature, its analogs are instrumental. For instance, trifluoromethylated pyrimidinone structures, such as 5-ethyl-2-phenyl-3-propargyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, have been identified as possessing significant herbicidal activity. researchgate.net The synthesis of such analogs often employs multi-step reactions where a trifluoromethyl-bearing benzonitrile derivative could serve as a foundational component. researchgate.net The development of phenylthiazole derivatives as potential fungicides also utilizes substituted benzonitriles as starting materials in multi-step syntheses. nih.gov

The versatility of the benzonitrile group allows for its conversion into other functional groups, which is a key step in the synthesis of diverse agrochemical scaffolds. For example, related trifluoromethyl benzonitriles are used to create intermediates like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372), a reagent in the synthesis of compounds with potential anti-prostate cancer activity, showcasing the broader applicability of this chemical class in creating bioactive molecules. chemicalbook.com

| Agrochemical Class | Intermediate Role of Trifluoromethyl Benzonitriles | Example Final Product Moiety | Reference |

|---|---|---|---|

| Triazole Fungicides | Precursor to substituted phenoxyphenyl ketones, which are then converted to the final active compound. | 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol | googleapis.com |

| Pyrimidinone Herbicides | Serves as a foundational building block for creating the trifluoromethyl-substituted pyrimidinone core. | 6-(Trifluoromethyl)-4(3H)-pyrimidinone | researchgate.net |

| Phenylthiazole Fungicides | Used as a starting material for the multi-step synthesis of the phenylthiazole skeleton. | Phenylthiazole derivatives with acylhydrazone moiety | nih.gov |

Contributions to Sustainable Chemical Practices

The chemical industry is increasingly focused on developing manufacturing processes that are both efficient and environmentally responsible. The synthesis and application of this compound and related compounds are part of this trend, with research dedicated to greener synthetic routes and waste minimization.

Modern synthetic chemistry emphasizes the use of methods that operate under mild conditions, use less hazardous materials, and are more energy-efficient. Research into the synthesis of trifluoromethylated compounds reflects these green chemistry principles. acs.orgacs.org For example, visible-light photocatalysis has emerged as a powerful tool, allowing for the formation of complex molecules at ambient temperature in renewable green solvents like ethanol. acs.org

Another key aspect of greener synthesis is the move away from stoichiometric reagents towards catalytic processes. The synthesis of related structures, such as 4-halophenoxy-2-trifluoromethyl benzonitrile, has been optimized by selecting appropriate catalysts like copper (Cu) or palladium (Pd) to ensure high yields and process efficiency suitable for industrial scale-up. googleapis.com Furthermore, methods are being developed that are free of exogenous catalysts and additional oxidants, which simplifies the reaction system and reduces chemical waste. acs.orgacs.org A patented process for preparing the related intermediate 4-amino-2-trifluoromethylbenzonitrile highlights a synthetic route that uses readily available market products and a reduced amount of strong acids and cuprous cyanide compared to previous methods, demonstrating a move towards more sustainable reagent choices. google.com

| Synthesis Aspect | Conventional Approach | Greener Chemistry Approach | Reference |

|---|---|---|---|

| Reaction Conditions | Often requires high temperatures and pressures. | Mild, ambient temperature conditions using methods like photocatalysis. | acs.org |

| Solvents | Use of traditional organic solvents. | Employment of benign and renewable solvents, such as ethanol. | acs.org |

| Catalysis | May rely on stoichiometric or hazardous reagents. | Use of efficient metal catalysts (e.g., Cu, Pd) or catalyst-free systems. | googleapis.comacs.org |

| Oxidants | Requires external oxidizing agents. | Utilization of internal oxidants or oxidant-free photochemical methods. | acs.orgacs.org |

A primary goal of green chemistry is to minimize waste at every stage of a chemical process. This is achieved through process optimization, shorter synthetic routes, and the recycling of materials. The objective to provide an industrially simple process for preparing intermediates like 4-halophenoxy-2-trifluoromethyl benzonitrile in good yields is a direct strategy to reduce waste. googleapis.com

A significant advancement in waste reduction is the development of synthetic protocols where byproducts can be recovered and reused. For instance, in certain trifluoromethylation reactions, the thianthrene (B1682798) byproduct can be efficiently recovered and reused, which enhances the economic viability of the process and aligns with green chemistry principles by reducing chemical waste. acs.orgacs.org

Furthermore, designing synthetic routes that are shorter and produce fewer harmful substances is a key strategy. A process for synthesizing 4-amino-2-trifluoromethylbenzonitrile from m-trifluoromethyl fluorobenzene (B45895) requires only three steps to yield a high-purity product. google.com This process is noted for producing very few harmful substances in its effluent, which are also easier to treat, thereby lowering the environmental impact and production costs. google.com

Conclusion and Future Directions in Research on 4 Methyl 2 Trifluoromethyl Benzonitrile

Summary of Key Research Findings and Methodological Advancements

Research into 4-Methyl-2-(trifluoromethyl)benzonitrile has established it as a significant building block in organic synthesis, primarily valued for its role as a chemical intermediate. fishersci.cafishersci.co.uk The presence of the trifluoromethyl (CF3) group and the nitrile (CN) group on the benzene (B151609) ring imparts unique electronic properties and reactivity, making it a desirable precursor for complex molecules. chemimpex.com The trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic stability in pharmaceutical compounds. chemimpex.comevitachem.com

Key findings highlight its crucial role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com A notable application is in the preparation of anti-prostate cancer drugs like enzalutamide, where its isothiocyanate derivative is a key intermediate. patsnap.comchemicalbook.com This underscores the compound's importance in medicinal chemistry for developing biologically active agents.

Methodological advancements have focused on optimizing the synthesis of this compound and its derivatives. Traditional synthesis routes have been improved to achieve higher yields and purity. For instance, methods have been developed starting from materials like m-trifluoromethyl fluorobenzene (B45895), proceeding through steps such as bromination, cyanation, and ammonolysis to produce related compounds like 4-amino-2-(trifluoromethyl)benzonitrile (B20432) with high purity (over 99%) and total yields of 73-75%. google.com Other patented methods describe the synthesis of related benzonitriles using various catalytic systems, including palladium and copper catalysts, to facilitate cyanidation reactions. google.comgoogle.comgoogleapis.com The development of nickel composite catalysts for dehydration reactions in the synthesis of related nitro-benzonitriles also represents a move towards more cost-effective and efficient production. google.com These advancements aim to create processes that are not only high-yielding but also simpler, more cost-effective, and suitable for industrial-scale production. patsnap.comgoogle.com

Identification of Remaining Challenges and Unexplored Research Avenues

Despite progress, several challenges remain in the research and production of this compound. A primary challenge lies in the development of truly green, safe, and economically viable synthesis protocols suitable for large-scale industrial application. patsnap.com Existing methods can involve expensive noble metal catalysts like palladium, harsh reaction conditions, or the use of toxic cyaniding agents, which present cost and environmental concerns. google.comgoogle.com Some synthesis routes suffer from low yields, difficult product purification, and the generation of significant chemical waste. google.com Therefore, a continuing challenge is the discovery of cheaper, more efficient catalysts and milder reaction conditions that improve atom economy and reduce environmental impact.

Unexplored research avenues offer exciting potential. While the compound's utility in pharmaceuticals and agrochemicals is recognized, its application in material science remains largely untapped. chemimpex.com The incorporation of the trifluoromethylbenzonitrile moiety into polymers or other advanced materials could impart desirable properties such as enhanced thermal stability or specific chemical resistance, an area ripe for investigation. chemimpex.com

Furthermore, the full scope of its chemical reactivity and potential for derivatization has not been exhausted. Research could focus on creating novel analogues by modifying the methyl group or introducing other functional groups to the aromatic ring. These new derivatives could be screened for a wide range of biological activities beyond its current applications, potentially leading to the discovery of new therapeutic agents or agrochemicals. The exploration of its use as a scaffold for designing new molecules targeting a variety of diseases is a promising field of study. evitachem.com

Projections for Future Innovations in Synthesis and Applications

Future innovations concerning this compound are expected to advance on two main fronts: synthesis and applications. In synthesis, the focus will likely be on overcoming the current challenges of cost and environmental impact. This will involve the design of novel catalytic systems that avoid expensive and toxic reagents. Innovations may include the use of earth-abundant metal catalysts or even catalyst-free methods under specific conditions like photocatalysis. acs.org Process intensification, such as using flow chemistry, could lead to safer, more efficient, and scalable production methods with improved control over reaction parameters. The development of one-pot synthesis procedures from readily available starting materials will continue to be a goal to simplify operations and reduce waste. patsnap.com

In terms of applications, the projection is a significant expansion beyond its current use. The established importance of fluorinated compounds in medicine ensures that this compound will remain a key building block for new drug discovery programs. chemimpex.com Future research will likely involve its use in the synthesis of novel heterocyclic compounds, which are prevalent motifs in pharmaceuticals. acs.org There is a clear trend towards creating more structurally diverse libraries of compounds derived from this intermediate for high-throughput screening against various biological targets.

The exploration of its use in agrochemicals is also projected to grow, aiming to develop next-generation pesticides or herbicides with improved efficacy and safety profiles. chemimpex.com Beyond life sciences, the most significant area for future innovation lies in material science. Research is anticipated to explore the synthesis of specialty polymers and functional materials incorporating the this compound structure, aiming to leverage its unique properties for applications in electronics or high-performance materials. chemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution starting from a halogenated precursor, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, where the fluorine atom is replaced by a methyl group using methylating agents (e.g., methyl Grignard or organozinc reagents). Catalytic systems like Pd(PPh₃)₄ under anhydrous conditions at 80–100°C in THF can enhance efficiency. Yield optimization requires strict control of moisture and oxygen levels to prevent side reactions . Alternative routes include Friedel-Crafts alkylation of 2-(trifluoromethyl)benzonitrile derivatives, though regioselectivity challenges may arise due to the electron-withdrawing trifluoromethyl group .

Q. How do the methyl and trifluoromethyl substituents affect the electronic properties of this compound?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), directing electrophilic attacks to the meta position relative to itself. In contrast, the methyl group donates electrons weakly (+I effect), creating competing directing effects. Computational studies (e.g., DFT) can map electron density to predict reactivity, showing that the nitrile group becomes polarized, enhancing susceptibility to nucleophilic attack at the ortho position .

Advanced Research Questions

Q. What advanced chromatographic techniques resolve synthetic by-products like positional isomers in this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) and UV detection at 254 nm effectively separates isomers. A gradient elution using acetonitrile/water (0.1% TFA) at 1.0 mL/min resolves impurities such as 3-methyl or 5-trifluoromethyl analogs. Validation via spiking experiments with synthesized standards ensures accuracy, as demonstrated in pharmacopeial methods for related benzonitriles .

Q. How does this compound perform in palladium-catalyzed cross-coupling compared to halogenated analogs?

- Methodological Answer : The methyl group reduces steric hindrance compared to bulkier substituents, improving coupling efficiency in Suzuki-Miyaura reactions. However, the electron-withdrawing trifluoromethyl group lowers the electron density of the aromatic ring, slowing oxidative addition. Comparative studies with 4-fluoro-2-(trifluoromethyl)benzonitrile show lower turnover frequencies (TOF) for the methyl derivative, necessitating higher catalyst loadings (5 mol% Pd) .

Q. What strategies address regioselectivity challenges during functionalization of this compound?

- Methodological Answer : Employing directing groups (e.g., boronic esters) at specific positions can override inherent electronic effects. For example, introducing a boryl group para to the nitrile directs electrophiles to the ortho position of the trifluoromethyl group. Transient protection of the nitrile as a tert-butyl carbamate also mitigates undesired side reactions during nitration or sulfonation .

Q. Can computational models predict reaction sites for this compound in electrophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal localized electron-deficient regions meta to the trifluoromethyl group. Fukui indices indicate higher electrophilic susceptibility at the 5-position (relative to the nitrile), validated experimentally by bromination studies yielding 5-bromo derivatives .

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation. Analytical data from analogous compounds (e.g., 4-hydroxy-2-(trifluoromethyl)benzonitrile) suggest hydrolysis of the nitrile group occurs in humid environments, necessitating desiccants like silica gel .

Comparative and Mechanistic Studies

Q. How does steric hindrance from substituents influence cycloaddition reactions involving this compound?

- Methodological Answer : The methyl group introduces steric bulk near the nitrile, reducing reactivity in Diels-Alder reactions compared to less hindered analogs (e.g., 2-(trifluoromethyl)benzonitrile). Kinetic studies show a 30% decrease in reaction rate with methyl substitution, requiring elevated temperatures (120°C) or Lewis acid catalysts (e.g., AlCl₃) to achieve comparable yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.